![molecular formula C22H15FN4OS B2459488 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1173249-78-9](/img/structure/B2459488.png)
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide
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Overview
Description
Benzothiazoles, which are part of the structure of your compound, are a type of heterocyclic compound. They are found in a wide range of natural products and have a variety of medicinal and biological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling reactions with amines . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides to yield 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be measured, and the IR spectrum can provide information about the functional groups present .Scientific Research Applications
- Thiazole derivatives, including compounds with a benzothiazole core, have shown promising antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one of these compounds demonstrated potent effects against prostate cancer .
- Thiazoles have been explored as potential antimicrobial and antifungal agents. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) also feature thiazole moieties .
- Novel fluoro 1,2,3-triazole-tagged amino bis-benzothiazole derivatives have shown moderate to good antifungal activity against various fungal strains .
- Urease inhibitors are of interest for treating infections caused by urease-producing bacteria and as potential anti-ulcer drugs. Recent studies have proposed compounds targeting urease, and benzothiazole-based derivatives could play a role in this field .
- Researchers have synthesized 6-substituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole. These compounds were evaluated for their anti-inflammatory and analgesic activities. Understanding their pharmacological properties contributes to drug development .
- Thiazole is a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its presence in Vitamin B1 (thiamine) highlights its biological significance .
- Researchers continue to explore the design and development of different thiazole derivatives. The planarity and aromaticity of the thiazole ring make it amenable to chemical modifications, allowing for the creation of novel compounds with specific properties .
Antitumor and Cytotoxic Activity
Antimicrobial and Antifungal Properties
Urease Inhibition
Anti-Inflammatory and Analgesic Effects
Biological Relevance
Chemical Synthesis and Design
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to targetcyclo-oxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play crucial roles in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of cox enzymes . This inhibition is believed to reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by COX and 5-lipoxygenase enzymes . By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, leading to decreased inflammation and pain .
Result of Action
Based on the reported actions of similar compounds, it may reduce inflammation and pain by inhibiting the production of prostaglandins .
Future Directions
properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h2-12H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEDVKVOXHNKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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